In Vitro Antiproliferative Activity: 2-Naphthalen-2-yl-isoindole-1,3-dione vs. Doxorubicin in MCF-7 Breast Cancer Cells
2-Naphthalen-2-yl-isoindole-1,3-dione (designated Compound 45 in WO2001009106A1) demonstrates pronounced antiproliferative activity by arresting undifferentiated cell proliferation and inducing differentiation to monocytes. Quantitative evaluation in the MCF-7 breast adenocarcinoma cell line yielded an IC50 value of 60 nM. Under identical assay conditions, the reference cytotoxic agent doxorubicin produced an IC50 of 63 nM. The target compound thus exhibits comparable potency to doxorubicin, a clinically established chemotherapeutic, while operating via a differentiation-inducing mechanism rather than direct cytotoxicity [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Doxorubicin: IC50 = 63 nM |
| Quantified Difference | Target compound IC50 is 3 nM lower (numerically more potent) than doxorubicin; statistically comparable potency |
| Conditions | MCF-7 breast adenocarcinoma cell line |
Why This Matters
Comparable potency to a standard chemotherapeutic agent, combined with a distinct mechanism of action (differentiation induction), provides scientific justification for selecting this compound over structurally related phthalimides lacking validated MCF-7 activity data.
- [1] Unciti-Broceta, A., Fraser, C., Carragher, N., & Clyde-Watson, Z. (2001). Compounds. World Intellectual Property Organization Patent WO2001009106A1. View Source
